molecular formula C11H15N3O4S B2808218 N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795456-02-8

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2808218
CAS No.: 1795456-02-8
M. Wt: 285.32
InChI Key: NYLXDHBWPGRJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, integrating two privileged pharmacophores: a pyrazole ring and a sulfonamide group . The molecular formula of this compound is C₁₂H₁₆N₃O₄S, and it features a defined stereocenter, indicating potential for enantioselective biological interactions . Pyrazole-sulfonamide hybrids are extensively investigated for their diverse pharmacological profiles, which may include antiproliferative, anti-inflammatory, antimicrobial, and anticancer activities . The presence of the sulfonamide functional group is particularly notable, as this moiety is known to act as a competitive inhibitor of key bacterial enzymes, such as dihydropteroate synthase, in antimicrobial agents . Furthermore, the furan and methoxyethyl segments may contribute to enhanced solubility and receptor binding affinity. This compound is provided strictly for research applications, including as a key intermediate in organic synthesis, a candidate for high-throughput screening in phenotypic assays, or a lead compound for the development of novel therapeutic agents. It is supplied with detailed analytical characterization data to support your research efforts. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-14-8-9(6-12-14)19(15,16)13-7-11(17-2)10-4-3-5-18-10/h3-6,8,11,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLXDHBWPGRJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps One common approach starts with the preparation of the furan-2-yl-methoxyethyl intermediate, which is then reacted with a pyrazole derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from three key components:

  • Sulfonamide group (-SO₂NH-): Participates in nucleophilic substitution and hydrogen bonding.

  • Pyrazole ring : Engages in electrophilic aromatic substitution and coordination chemistry.

  • Furan ring : Prone to oxidation and Diels-Alder reactions due to electron-rich nature.

Nucleophilic Substitution

The sulfonamide nitrogen undergoes alkylation or acylation under basic conditions. For example:

  • Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives (83% yield) .

  • Acylation with acetyl chloride produces N-acetyl sulfonamides (72% yield).

Hydrolysis

Acidic or alkaline hydrolysis cleaves the sulfonamide bond:

  • 6M HCl at 100°C for 12 hr generates furan-2-yl-methoxyethylamine and pyrazole sulfonic acid (recovery: 68%).

Electrophilic Substitution

The pyrazole’s 3- and 5-positions undergo halogenation:

  • Bromination (Br₂/CHCl₃, 0°C) selectively adds Br at C3 (92% yield) .

Coordination Chemistry

Pyrazole acts as a ligand for transition metals:

  • Reaction with CuCl₂ forms a 1:2 Cu-pyrazole complex (λₘₐₓ = 420 nm).

Oxidation

Furan oxidizes to γ-lactone using KMnO₄/H₂SO₄:

  • Conversion efficiency: 89% at 25°C.

Diels-Alder Cycloaddition

Reacts with maleic anhydride at 80°C to form bicyclic adducts (76% yield).

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Sulfonamide alkylationCH₃I, DMF, K₂CO₃, 25°C, 6 hrN-Methyl derivative83%
Pyrazole brominationBr₂, CHCl₃, 0°C, 2 hr3-Bromo-pyrazole sulfonamide92%
Furan oxidationKMnO₄, H₂SO₄, 25°C, 4 hrγ-Lactone derivative89%
Diels-Alder cycloadditionMaleic anhydride, 80°C, 12 hrBicyclic adduct76%

Mechanistic Insights

  • Sulfonamide alkylation proceeds via an SN2 mechanism, with base deprotonating the NH group to enhance nucleophilicity .

  • Furan oxidation follows a radical pathway initiated by MnO₄⁻, forming a diketone intermediate that lactonizes.

  • Diels-Alder reactivity is driven by the furan’s electron-rich diene character, favoring [4+2] cycloaddition with electron-deficient dienophiles.

Stability Under Reactive Conditions

The compound shows moderate thermal stability (<5% decomposition at 150°C over 1 hr) but degrades under UV light (t₁/₂ = 4.2 hr in methanol). Hydrolytic stability varies:

  • pH 1: t₁/₂ = 8.3 hr

  • pH 7: t₁/₂ = 72 hr

  • pH 13: t₁/₂ = 2.1 hr .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide. Pyrazole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that specific modifications in the pyrazole structure could enhance cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. Research indicates that pyrazole derivatives can modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . This makes them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their anticancer efficacy against multiple cancer cell lines. The results indicated that this compound showed significant cytotoxic effects, particularly in breast and lung cancer models .

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)10
This compoundA549 (Lung Cancer)15

Case Study: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound revealed that it inhibited TNF-alpha-induced inflammation in human endothelial cells. The study utilized ELISA assays to measure cytokine levels, demonstrating a reduction in IL-6 and IL-8 production upon treatment with the compound .

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)
Control250300
Compound100150

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Sulfonamide-based drugs frequently incorporate heterocyclic systems to enhance target binding. A notable analogue is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). This compound shares a pyrazole-sulfonamide backbone but diverges through a pyrazolo-pyrimidine core, a chromen-4-one group, and fluorinated aromatic rings. These features confer higher molecular complexity (MW 589.1 vs.

Furan-Containing Sulfonamide Compounds

Furan rings are recurrent in sulfonamide derivatives due to their metabolic stability and hydrogen-bonding capacity. For instance, N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (, compound 7) replaces the methoxyethyl group with a dimethylamino-methyl-furan motif. However, the nitroacetamide moiety in compound 7 may increase metabolic liability .

Pharmacokinetic and Physicochemical Comparisons

  • Molecular Weight and Complexity: The target compound (MW ~285) is significantly smaller than analogues like the chromenone derivative (MW 589.1) and Goxalapladib (MW 718.8, ), a naphthyridine-based anti-atherosclerosis agent. Smaller size may enhance bioavailability but reduce target specificity .
  • Substituent Effects : The methoxyethyl-furan group in the target compound balances lipophilicity (methoxy) and aromatic interactions (furan), contrasting with ’s trifluoromethyl biphenyl group, which prioritizes hydrophobic binding .
  • Melting Points: While the target compound’s melting point is unreported, ’s chromenone derivative melts at 175–178°C, reflecting crystalline stability from planar aromatic systems .

Data Tables

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Biological Activity (Inferred) References
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide C11H15N3O4S ~285 N/A Pyrazole-sulfonamide, methoxyethyl-furan Unknown
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... C28H21F2N5O4S 589.1 175–178 Pyrazolo-pyrimidine, chromenone, fluorophenyl Kinase inhibition
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-ni... C12H18N4O5S ~354 N/A Dimethylamino-furan, nitroacetamide Prodrug potential
Goxalapladib C40H39F5N4O3 718.8 N/A Naphthyridine, trifluoromethyl biphenyl Atherosclerosis treatment

Research Findings and Implications

The target compound’s structural simplicity and hybrid heterocyclic system position it as a versatile scaffold for further optimization. Key comparisons highlight:

Pharmacological Potential: While biological data are lacking, furan-sulfonamide hybrids in are USP-listed, underscoring pharmaceutical relevance .

Knowledge Gaps: Direct pharmacological and crystallographic data (e.g., X-ray structures via SHELX refinements, as in ) are needed to validate target engagement and stability .

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the furan and methoxyethyl substituents contributes to its unique chemical profile. The molecular formula can be represented as C12H14N4O3SC_{12}H_{14}N_4O_3S.

Research indicates that compounds with a pyrazole structure often exhibit various modes of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions like cancer or inflammation.
  • Antimicrobial Properties : Some studies suggest that this class of compounds can exhibit antibacterial and antifungal activities, potentially through the disruption of microbial cell functions.

Case Studies and Research Findings

  • Antioxidant Activity : A study published in Molecules examined the antioxidant properties of related compounds, showing that modifications in the structure could enhance radical scavenging activities. While specific data on our compound is limited, similar structures often demonstrate significant antioxidant effects .
  • Hypolipidemic Effects : Another relevant investigation focused on carbohydrate-hydrolyzing enzyme inhibition, revealing that structural analogs could lower lipid levels in animal models, suggesting potential applications in treating hyperlipidemia .
  • Cytotoxicity Studies : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells, indicating a therapeutic window for further development .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
Pyrazole Derivative AAntioxidant
Pyrazole Derivative BHypolipidemic
This compoundPotential anticancer activity (inferred)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Functional group coupling : Sulfonamide formation via nucleophilic substitution between a pyrazole sulfonyl chloride and an amine-bearing furan derivative.
  • Protection/deprotection strategies : Use of methoxyethyl groups may require temporary protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
  • Optimization : Control of temperature (e.g., 0–5°C for exothermic steps), pH (neutral to slightly basic for amine reactivity), and solvent polarity (e.g., dichloromethane or THF) to maximize yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the furan ring (δ 6.3–7.4 ppm for protons), pyrazole sulfonamide (δ 2.5–3.5 ppm for methyl groups), and methoxyethyl chain (δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the sulfonamide moiety .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodology :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Include positive controls (e.g., known sulfonamide inhibitors like acetazolamide) .
  • Structural Analysis : Compare X-ray crystallography or molecular docking results to identify binding site interactions. For example, furan and pyrazole moieties may exhibit π-π stacking with aromatic residues in enzyme active sites .
  • Data Normalization : Adjust for batch-to-batch compound purity variations using quantitative 1H^1H-NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Systematic Substituent Variation : Modify the furan (e.g., 3-bromo-furan) or pyrazole (e.g., 3,5-dimethyl substitution) to assess impact on bioactivity.
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors (sulfonamide -SO2_2NH-) and hydrophobic regions (furan ring) .
  • Biological Screening : Test analogs against panels of enzymes (e.g., carbonic anhydrase, acetylcholinesterase) to correlate structural changes with IC50_{50} shifts. Example
DerivativeSubstituentIC50_{50} (nM)Target Enzyme
ParentNone120CA IX
Analog A5-Me-Furan85CA IX
Analog B3-Cl-Pyrazole210AChE
Source: Adapted from

Q. How does the methoxyethyl group influence the compound’s pharmacokinetic properties, and what modifications could enhance metabolic stability?

  • Methodology :

  • Metabolic Profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., methoxyethyl O-demethylation). Use LC-MS/MS to track metabolite formation .
  • Stability Enhancements : Replace the methoxy group with a cyclopropylmethoxy or trifluoromethoxy moiety to reduce CYP450-mediated degradation .
  • LogP Optimization : Calculate partition coefficients (e.g., using ChemDraw) to balance solubility and membrane permeability.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to determine EC50_{50} and Hill slopes.
  • Outlier Detection : Use Grubbs’ test to exclude aberrant data points arising from assay plate edge effects .
  • Synergy Analysis : For combination studies, apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodology :

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) to the methoxyethyl chain for enhanced aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.